molecular formula C19H21N3O4 B2994539 N1-(3,4-dimethoxyphenyl)-N2-methylindoline-1,2-dicarboxamide CAS No. 1103517-78-7

N1-(3,4-dimethoxyphenyl)-N2-methylindoline-1,2-dicarboxamide

Cat. No.: B2994539
CAS No.: 1103517-78-7
M. Wt: 355.394
InChI Key: GJHHBDODSXHKBA-UHFFFAOYSA-N
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Description

The compound is a derivative of indoline, which is a heterocyclic compound. The presence of the 3,4-dimethoxyphenyl group suggests that it might have properties similar to other compounds with this group, such as 3,4-dimethoxyphenethylamine .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. A similar compound, N-(1-(3,4-dimethoxyphenyl)-2-methylpropyl)aniline, has been analyzed and its crystal structure determined .

Scientific Research Applications

Synthesis of Novel Derivatives

This compound has been employed in the synthesis of novel derivatives with specific substitutions, indicating its utility in the development of new chemical entities. For instance, it has been used in the preparation of 6,7-dimethoxy-4-spirocyclopentane-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid N-methylamide, showcasing its application in generating novel compounds with potential biological activities (Aghekyan et al., 2009).

Ligand Design for Copper-Catalyzed Reactions

It has been identified as a ligand in copper-catalyzed amination of aryl halides, demonstrating its significance in facilitating reactions that form primary (hetero)aryl amines. This underscores its role in the development of methodologies for constructing complex molecules, which is crucial for the synthesis of pharmaceuticals and materials (Jiang et al., 2020).

Molecular Interaction Studies

Though not directly linked to the exact compound , related structures have been examined for their molecular interactions with biological targets, such as cannabinoid receptors. These studies provide insight into the structural requirements for biological activity and offer a foundation for the design of compounds with improved selectivity and efficacy for specific receptors (Shim et al., 2002).

Development of Radioligands and Chemosensors

Compounds with similar structural features have been explored for their potential as radioligands for receptor imaging or as chemosensors for detecting metal ions. This application is crucial in both diagnostic imaging and in the development of sensors for environmental or biological monitoring (Xu et al., 2005).

Properties

IUPAC Name

1-N-(3,4-dimethoxyphenyl)-2-N-methyl-2,3-dihydroindole-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-20-18(23)15-10-12-6-4-5-7-14(12)22(15)19(24)21-13-8-9-16(25-2)17(11-13)26-3/h4-9,11,15H,10H2,1-3H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJHHBDODSXHKBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2N1C(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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